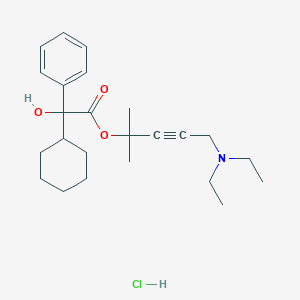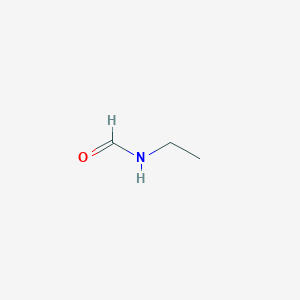
4-庚醇
描述
4-Heptanol, also known as heptan-4-ol, is a secondary alcohol with the molecular formula C7H16O. It is a clear, colorless liquid with a mild, pleasant odor. The compound is characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon atom in a seven-carbon chain. This structural feature classifies it as a secondary alcohol.
科学研究应用
作用机制
Target of Action
4-Heptanol is a chemical compound with the formula C7H16O
Biochemical Pathways
For instance, some alcohols can be metabolized through the branched-chain amino acid pathways
Result of Action
Alcohols can have various effects on cells, including membrane disruption and protein denaturation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and activity. According to the safety data sheet of 4-Heptanol, it is a flammable liquid and vapor, and it may be fatal if swallowed and enters airways . Therefore, it should be handled with care, and its action could be influenced by these environmental factors .
准备方法
Synthetic Routes and Reaction Conditions: 4-Heptanol can be synthesized through several methods:
Hydrogenation of Dipropylketone:
Oxidation of Heptane: This process involves the addition of an oxygen molecule to heptane, resulting in the formation of 4-heptanol.
Hydration of 1-Heptene: This method involves the addition of water to 1-heptene in the presence of an acid catalyst, leading to the formation of 4-heptanol.
Industrial Production Methods: In industrial settings, 4-heptanol is typically produced through the hydrogenation of dipropylketone. This method is preferred due to its efficiency and the high purity of the resulting product. The reaction is carried out under controlled conditions of temperature and pressure to ensure optimal yield and quality .
化学反应分析
4-Heptanol undergoes various chemical reactions, including:
Dehydration: Under hydrothermal conditions, 4-heptanol can undergo dehydration to form heptenes.
Substitution: 4-Heptanol can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Palladium on carbon, acid catalysts for hydration reactions.
Conditions: High temperatures for dehydration reactions, controlled temperature and pressure for hydrogenation reactions.
Major Products:
Oxidation: 4-Heptanone.
Dehydration: Heptenes.
Substitution: Heptyl halides.
相似化合物的比较
4-Heptanol can be compared with other similar alcohols, such as:
1-Heptanol: A primary alcohol with the hydroxyl group attached to the first carbon atom.
2-Heptanol: A secondary alcohol with the hydroxyl group attached to the second carbon atom.
3-Heptanol: Another secondary alcohol with the hydroxyl group on the third carbon atom.
Uniqueness of 4-Heptanol: 4-Heptanol is unique due to its specific position of the hydroxyl group, which influences its reactivity and interactions with other molecules. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.
属性
IUPAC Name |
heptan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-3-5-7(8)6-4-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBCULSIZWMTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060429 | |
| Record name | 4-Heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 4-Heptanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11102 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
589-55-9 | |
| Record name | 4-Heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Heptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HEPTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Heptanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HEPTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG7B8091BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Heptanol?
A1: The molecular formula of 4-Heptanol is C7H16O, and its molecular weight is 116.20 g/mol.
Q2: How can 4-Heptanol be identified using spectroscopic techniques?
A2: 4-Heptanol can be characterized using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). For instance, a study utilized GC-MS to identify 4-Heptanol in cider made from Shaanxi Fuji apples.
Q3: Are there specific analytical methods to detect and quantify 4-Heptanol?
A3: Yes, analytical techniques like Gas Chromatography coupled with Mass Spectrometry (GC-MS) are commonly used for both detection and quantification of 4-Heptanol.
Q4: Can you describe the validation process for these analytical methods?
A4: Validation of analytical methods, including those for 4-Heptanol, involves rigorous testing to ensure accuracy, precision, and specificity. This typically includes analyzing standard solutions of known concentrations, evaluating the method's performance with different sample matrices, and assessing its robustness against variations in experimental conditions.
Q5: Can 4-Heptanol be used as a starting material in organic synthesis?
A5: Yes, 4-Heptanol can be utilized as a starting material for synthesizing other compounds. For example, it can be used to synthesize 2,6-Dimethyl-4-propyl-1,3-oxathiane and 2,4-Dimethyl-6-propyl-1,3-oxathiane by reacting it with acetaldehyde.
Q6: Are there reactions where 4-Heptanol acts as a solvent or a reagent?
A6: Research suggests that 4-Heptanol can be a valuable component in specific chemical reactions. For instance, it has shown potential as a new hydrogen donor solvent in the direct liquefaction of coal.
Q7: What is the biological significance of 4-Heptanol?
A7: 4-Heptanol is found to be a constituent of aggregation pheromones in several insect species. It plays a crucial role in mediating insect communication and behavior, particularly in attracting conspecifics for mating and aggregation. , , , ,
Q8: Which insects utilize 4-Heptanol as a pheromone component?
A8: 4-Heptanol has been identified as a pheromone component in various insects, notably the West Indian sugarcane borer (Metamasius hemipterus), where it acts as part of the male-produced aggregation pheromone. , ,
Q9: How does 4-Heptanol contribute to the aggregation pheromone blend's effectiveness?
A9: In Metamasius hemipterus, 4-Heptanol, along with 2-Methyl-4-octanol, acts as a "redundant compound" in the pheromone blend. This means that these compounds are interchangeable without significantly impacting the attractiveness of the blend. ,
Q10: Are there studies investigating the behavioral responses of insects to 4-Heptanol?
A10: Yes, studies have shown that 4-Heptanol, in combination with other pheromone components and host plant volatiles, can elicit strong attractive responses in both male and female Scyphophorus acupunctatus, a weevil species. This highlights the potential of 4-Heptanol in developing pest management strategies. ,
Q11: How does the structure of 4-Heptanol relate to its activity as a pheromone component?
A11: While specific structure-activity relationship (SAR) studies for 4-Heptanol are limited in the provided research, it's known that even minor structural modifications in pheromone components can drastically alter their activity. The position of the hydroxyl group and the overall chain length play crucial roles in the interaction with insect olfactory receptors.
Q12: Is 4-Heptanol found in any natural sources besides insects?
A12: Yes, 4-Heptanol has been identified as a volatile compound in various natural sources. For instance, it was detected in Staghorn sumac leaves (Rhus typhina).
Q13: Are there any studies on the potential environmental impact of 4-Heptanol?
A13: While the provided literature doesn't delve into the specific environmental impact of 4-Heptanol, it's crucial to consider potential ecotoxicological effects, particularly when used in agricultural applications like pheromone traps.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















